molecular formula C11H8N4O2S B1598497 1-(2-Pyridinylsulfonyl)-1H-benzotriazole CAS No. 678173-42-7

1-(2-Pyridinylsulfonyl)-1H-benzotriazole

Cat. No. B1598497
CAS RN: 678173-42-7
M. Wt: 260.27 g/mol
InChI Key: OZUVNTAONYFQTG-UHFFFAOYSA-N
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Description

“1-(2-Pyridinylsulfonyl)-1H-benzotriazole” is a chemical compound with the molecular formula C11H8N4O2S and a molecular weight of 260.27 . It appears as a white to brown powder, crystals, or crystalline powder and/or chunks .


Molecular Structure Analysis

The molecular structure of “1-(2-Pyridinylsulfonyl)-1H-benzotriazole” conforms to its infrared spectrum . The elemental analysis shows that it contains Carbon (49.0% - 52.6%), Nitrogen (20.8% - 22.3%), and Sulfur (11.9% - 12.8%) .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Pyridinylsulfonyl)-1H-benzotriazole” are not detailed in the searched resources, sulfonyl chlorides are known to be efficient tools for postsynthetic modification .


Physical And Chemical Properties Analysis

“1-(2-Pyridinylsulfonyl)-1H-benzotriazole” is a white to brown powder, crystals, or crystalline powder and/or chunks . Its infrared spectrum conforms to its structure . The elemental analysis shows that it contains Carbon (49.0% - 52.6%), Nitrogen (20.8% - 22.3%), and Sulfur (11.9% - 12.8%) .

Scientific Research Applications

Corrosion Inhibition

1-(2-Pyridinylsulfonyl)-1H-benzotriazole, along with other benzotriazole derivatives, has been studied for its corrosion inhibition properties, particularly for copper in acidic mediums. Investigations have found that these compounds can efficiently prevent corrosion, with their effectiveness depending on concentration and the nature of the inhibitors. Quantum chemical calculations and molecular dynamics (MD) simulations suggest that these compounds adsorb firmly onto the copper surface through the benzotriazole ring and heteroatoms, demonstrating excellent corrosion inhibition performance (Khaled, Fadlallah, & Hammouti, 2009).

Synthesis of Heterocycles

Benzotriazole derivatives, including 1-(2-Pyridinylsulfonyl)-1H-benzotriazole, have facilitated the synthesis of various heterocyclic compounds. They have been employed as synthon in efficient synthesis methods for producing benzothiazoles, pyrido[1,2-a]indoles, and other heterocycles. These synthetic routes provide a general approach for heterocyclizations, contributing significantly to the development of pharmacophores and other complex organic compounds (Katritzky et al., 2000).

Environmental Degradation and Analysis

Benzotriazole derivatives, including 1-(2-Pyridinylsulfonyl)-1H-benzotriazole, have been the subject of environmental studies, particularly concerning their persistence and degradation in aquatic environments. These studies have elucidated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge and identified transformation products. Findings highlight the partial persistence of these compounds in conventional wastewater treatment and their environmental relevance due to the presence of transformation products in wastewater effluents (Huntscha et al., 2014).

Photodegradation Studies

The degradation of 1H-benzotriazole, a closely related compound, by ultraviolet activating persulfate has been investigated, providing insights into the mechanisms, products, and toxicological implications of benzotriazole photodegradation. These studies reveal the formation of various intermediate products, contributing to understanding the environmental impact and potential detoxification strategies for benzotriazole pollutants (Ye et al., 2018).

properties

IUPAC Name

1-pyridin-2-ylsulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-18(17,11-7-3-4-8-12-11)15-10-6-2-1-5-9(10)13-14-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUVNTAONYFQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397292
Record name 1-(2-Pyridinylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyridinylsulfonyl)-1H-benzotriazole

CAS RN

678173-42-7
Record name 1-(2-Pyridinylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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